[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride is a chemical compound with the molecular formula C9H10N4.3ClH. It is a trihydrochloride salt form of [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine, which is a derivative of pyrazole and pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the condensation of 3-aminopyrazole with 4-formylpyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The trihydrochloride form is obtained by treating the free base with hydrochloric acid, followed by crystallization .
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals targeting various biological pathways .
Medicine
In medicinal research, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, which are implicated in various diseases .
Industry
In the industrial sector, [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- [3-(1H-Pyrazol-3-yl)pyridin-4-yl]methanamine
- [3-(1H-Pyrazol-4-yl)pyridin-4-yl]methanamine
- [3-(1H-Pyrazol-5-yl)pyridin-2-yl]methanamine
Uniqueness
[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-(1H-pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.3ClH/c10-5-7-1-3-11-6-8(7)9-2-4-12-13-9;;;/h1-4,6H,5,10H2,(H,12,13);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQRZRPYHGLDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)C2=CC=NN2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.